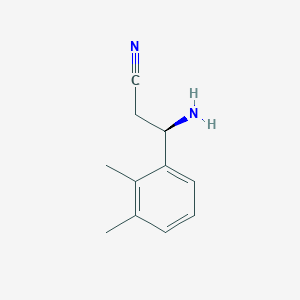

(3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile

Beschreibung

(3R)-3-Amino-3-(2,3-dimethylphenyl)propanenitrile is a β-amino nitrile derivative characterized by a chiral center at the third carbon and a 2,3-dimethylphenyl substituent. This compound belongs to a class of nitriles with pharmaceutical relevance, particularly as intermediates in synthesizing bioactive peptides and small molecules .

Eigenschaften

Molekularformel |

C11H14N2 |

|---|---|

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11H,6,13H2,1-2H3/t11-/m1/s1 |

InChI-Schlüssel |

HVKHHDVYERUXBL-LLVKDONJSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)[C@@H](CC#N)N)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(CC#N)N)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

(3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile is an organic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biomolecules. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile is C12H16N2, with a molecular weight of 174.24 g/mol. Its structure includes an amino group and a propanenitrile moiety attached to a dimethyl-substituted phenyl group. The unique arrangement of these functional groups imparts distinct chemical properties that are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2 |

| Molecular Weight | 174.24 g/mol |

| Functional Groups | Amino, Nitrile |

| Structural Features | Dimethyl-substituted phenyl group |

Research indicates that (3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile exhibits significant interactions with various biological targets:

- Enzymatic Pathways : The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. This interaction may modulate enzymatic pathways critical for cellular function.

- Receptor Binding : The compound's aromatic ring allows for π-π interactions with biological receptors, enhancing binding affinity and potentially leading to therapeutic effects.

- Inflammatory Response : Preliminary studies suggest that this compound may play a role in modulating inflammatory responses through the inhibition of specific pathways like the NLRP3 inflammasome . This suggests potential applications in treating inflammatory diseases.

1. Pharmaceutical Applications

(3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile is being investigated as a pharmaceutical intermediate in the development of drugs targeting various diseases. Its ability to influence enzymatic and receptor activities makes it a candidate for further exploration in medicinal chemistry.

2. Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects : In vitro studies have shown that derivatives of (3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

- Neuroprotective Properties : Research indicates that this compound may have neuroprotective effects in models of neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival .

Synthesis Methods

The synthesis of (3R)-3-amino-3-(2,3-dimethylphenyl)propanenitrile typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors that undergo various chemical reactions.

- Reaction Conditions : Optimized conditions are crucial for achieving high yield and purity.

- Scaling Up : In industrial applications, large-scale batch processes or continuous flow methods are employed to maximize efficiency while minimizing by-products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Aryl-Substituted Derivatives

Key Compounds:

- (3R)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: A positional isomer with methyl groups at the 3,5-positions of the phenyl ring.

- 3-Amino-3-(p-tolyl)propanenitrile (3a): Features a para-methyl group. Enzymatic hydration studies using Rhodococcus rhodochrous nitrile hydratase (NHase) show full conversion to amides under optimized conditions, highlighting its high reactivity .

Table 1: Positional Isomer Comparison

Fluorinated Derivatives

Key Compounds:

- Commercial availability suggests feasible synthesis .

- (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile: Features fluorine at the 2-position adjacent to the methyl group.

Table 2: Fluorinated Analogs

Arylpropanenitriles with Bulky Substituents

Key Compounds:

- (R)-2-(4-tert-Butylphenyl)propanenitrile (3j) : Synthesized with 86% yield and 90% ee. The bulky tert-butyl group improves stereochemical control during synthesis but may reduce solubility .

- (R)-2-([1,1'-Biphenyl]-4-yl)propanenitrile (3k) : A biphenyl derivative with 96% ee, demonstrating that extended aromatic systems can enhance enantioselectivity in catalysis .

Key Findings and Implications

Electronic Effects : Fluorine substitution enhances electronegativity, improving metabolic stability but complicating synthesis in certain positions .

Stereochemical Control : Bulky substituents (e.g., tert-butyl, biphenyl) improve enantiomeric excess during synthesis, suggesting strategies for optimizing the target compound’s stereoselectivity .

Commercial Viability : Fluorinated analogs are available but sensitive to substituent positioning, highlighting the need for careful design in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.